molecular formula C11H11NO B13694913 2-Cyclopropyl-4-methoxybenzonitrile

2-Cyclopropyl-4-methoxybenzonitrile

Cat. No.: B13694913
M. Wt: 173.21 g/mol
InChI Key: VGIHJKCNJHEEML-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methoxybenzonitrile is a substituted benzonitrile derivative featuring a cyclopropyl group at the 2-position and a methoxy group at the 4-position of the aromatic ring. The nitrile (-CN) functional group at the benzonitrile core enhances its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science.

The compound’s physicochemical properties—such as solubility, stability, and electronic effects—are influenced by the electron-donating methoxy group and the steric bulk of the cyclopropyl substituent. These features may modulate its reactivity in nucleophilic or electrophilic aromatic substitution reactions compared to simpler benzonitrile derivatives.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclopropyl-4-methoxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-13-10-5-4-9(7-12)11(6-10)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

VGIHJKCNJHEEML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropyl-4-methoxybenzonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Cyclopropyl-4-methoxybenzaldehyde or 2-Cyclopropyl-4-methoxybenzoic acid.

    Reduction: Formation of 2-Cyclopropyl-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclopropyl-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzonitrile Derivatives

Compound Name Substituents (Position) Key Functional Groups Potential Applications
2-Cyclopropyl-4-methoxybenzonitrile Cyclopropyl (2), Methoxy (4) Nitrile (-CN) Synthetic intermediate, drug discovery
2-(Cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile Cyclopropylmethoxy (2), Fluoro (5), Boronic ester (4) Nitrile, Boronic ester, Fluoro Suzuki-Miyaura coupling, kinase inhibitors
2-(Cyclopropylmethoxy)-5-fluoroaniline Cyclopropylmethoxy (2), Fluoro (5) Amine (-NH₂) Agrochemical precursors

2-(Cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile

  • Substituent Differences : This analog replaces the methoxy group at position 4 with a boronic ester and introduces fluorine at position 5. The cyclopropylmethoxy group (vs. cyclopropyl in the target compound) adds steric bulk and alters electron distribution.
  • Functional Impact: The boronic ester enables participation in cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug candidates (e.g., kinase inhibitors) .

2-(Cyclopropylmethoxy)-5-fluoroaniline

  • Functional Group Contrast : Replacing the nitrile group with an amine (-NH₂) significantly alters reactivity. Amines are prone to oxidation or acylation, whereas nitriles participate in nucleophilic additions or reductions.
  • Application Divergence : This compound’s amine group makes it a precursor for herbicides or fungicides, diverging from the nitrile-based intermediates used in pharmaceuticals .

Electronic and Steric Effects

  • Methoxy vs. Boronic Ester : The methoxy group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the boronic ester in the analog is electron-withdrawing, directing reactivity toward coupling reactions.
  • Cyclopropyl vs.

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